molecular formula C22H22O B095790 2,6-Bis(p-methylbenzylidene)cyclohexan-1-one CAS No. 18989-35-0

2,6-Bis(p-methylbenzylidene)cyclohexan-1-one

Cat. No. B095790
CAS RN: 18989-35-0
M. Wt: 302.4 g/mol
InChI Key: CETXDHNPPYXEOF-TVGQLCNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Bis(p-methylbenzylidene)cyclohexan-1-one, also known as musk ketone, is a synthetic fragrance compound that has been widely used in the perfume and cosmetic industry. Its unique odor profile has made it a popular ingredient in many fragrances, but it also has several scientific research applications.

Mechanism of Action

The mechanism of action of 2,6-Bis(p-methylbenzylidene)cyclohexan-1-one ketone is not fully understood, but it is believed to interact with the olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. It has also been shown to interact with estrogen receptors, which may explain its potential use in cancer therapy.
Biochemical and Physiological Effects:
Musk ketone has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as antioxidant activity. It has also been shown to affect the expression of several genes involved in lipid metabolism and glucose homeostasis.

Advantages and Limitations for Lab Experiments

Musk ketone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a unique odor profile that can be used as a marker for environmental pollution and biomonitoring. However, 2,6-Bis(p-methylbenzylidene)cyclohexan-1-one ketone also has several limitations for lab experiments. It is a synthetic fragrance compound that may not accurately represent natural odor profiles, and it may have potential side effects on human health.

Future Directions

There are several future directions for research on 2,6-Bis(p-methylbenzylidene)cyclohexan-1-one ketone. One area of research is its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Another area of research is its potential use as a biomarker for environmental pollution and biomonitoring. Additionally, further research is needed to fully understand the mechanism of action of 2,6-Bis(p-methylbenzylidene)cyclohexan-1-one ketone and its potential effects on human health.

Synthesis Methods

Musk ketone can be synthesized through a variety of methods, including Friedel-Crafts acylation, Claisen-Schmidt condensation, and Knoevenagel condensation. The most common method for synthesizing 2,6-Bis(p-methylbenzylidene)cyclohexan-1-one ketone is the Claisen-Schmidt condensation, which involves the reaction of acetone and p-methylbenzaldehyde in the presence of a base catalyst. This reaction produces 2,6-Bis(p-methylbenzylidene)cyclohexan-1-one ketone, which can be purified through recrystallization.

Scientific Research Applications

Musk ketone has been widely used in scientific research due to its unique chemical properties. It has been used as a standard reference material for gas chromatography-mass spectrometry (GC-MS) analysis, as well as a marker for environmental pollution and biomonitoring. Musk ketone has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

CAS RN

18989-35-0

Product Name

2,6-Bis(p-methylbenzylidene)cyclohexan-1-one

Molecular Formula

C22H22O

Molecular Weight

302.4 g/mol

IUPAC Name

2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C22H22O/c1-16-6-10-18(11-7-16)14-20-4-3-5-21(22(20)23)15-19-12-8-17(2)9-13-19/h6-15H,3-5H2,1-2H3

InChI Key

CETXDHNPPYXEOF-TVGQLCNQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\CCC/C(=C/C3=CC=C(C=C3)C)/C2=O

SMILES

CC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)C)C2=O

Canonical SMILES

CC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)C)C2=O

Other CAS RN

18989-35-0

Origin of Product

United States

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